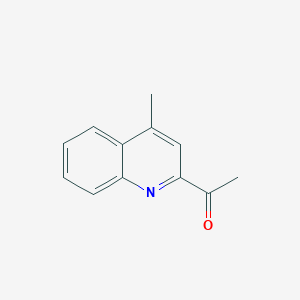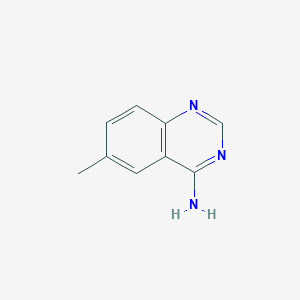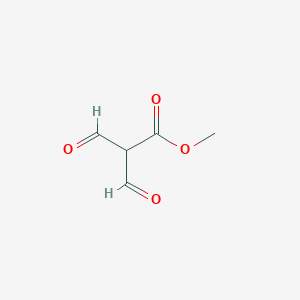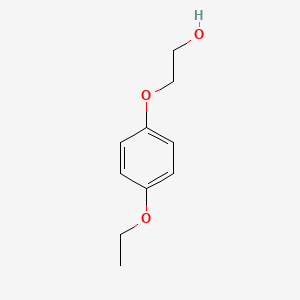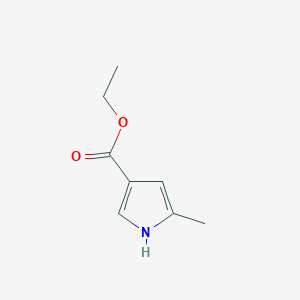
5-甲基-1H-吡咯-3-羧酸乙酯
描述
- Ethyl 5-methyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C<sub>8</sub>H<sub>11</sub>NO<sub>2</sub> . It is a heterocyclic compound containing a pyrrole ring and an ethyl ester group.
- The compound is also known by other names, including 3-(5-Methyl-1H-pyrrol-3-yl)propanoic acid ethyl ester and 3-Ethoxycarbonyl-5-methylpyrazole .
Synthesis Analysis
- The synthesis of ethyl 5-methyl-1H-pyrrole-3-carboxylate involves the reaction of appropriate starting materials under specific conditions. Unfortunately, I do not have access to specific synthetic procedures for this compound.
Molecular Structure Analysis
- The molecular formula of ethyl 5-methyl-1H-pyrrole-3-carboxylate is C<sub>8</sub>H<sub>11</sub>NO<sub>2</sub> .
- The compound consists of a pyrrole ring with an ethyl ester group attached.
Chemical Reactions Analysis
- Specific chemical reactions involving ethyl 5-methyl-1H-pyrrole-3-carboxylate would depend on the reaction conditions and reagents used. Without further information, it is challenging to provide detailed reaction pathways.
Physical And Chemical Properties Analysis
- Melting Point : The compound has a melting point range of 80-84°C .
- Form : It appears as white to cream or pale yellow crystals or powder .
- Solubility : Solubility properties are not provided here.
科学研究应用
Pyrrole and its derivatives are known to be biologically active and are found in many natural products . They have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
The synthesis of pyrrole derivatives is often carried out in an ethanol medium and catalyzed by acetic acid . The reaction between certain compounds can lead to the formation of pyrrole-containing products .
Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
-
Medicinal Chemistry : Pyrrole is a biologically active scaffold that possesses a diverse nature of activities . It is found in many natural products and has diverse applications in therapeutically active compounds . These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents, and more . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
-
Organic Synthesis : Ethyl 5-methyl-1H-pyrrole-3-carboxylate is used as an organic chemical synthesis intermediate . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
-
Medicinal Chemistry : Pyrrole is a biologically active scaffold that possesses a diverse nature of activities . It is found in many natural products and has diverse applications in therapeutically active compounds . These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents, and more . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
-
Organic Synthesis : Ethyl 5-methyl-1H-pyrrole-3-carboxylate is used as an organic chemical synthesis intermediate . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
安全和危害
- Ethyl 5-methyl-1H-pyrrole-3-carboxylate is considered an irritant (Xi) and should be handled with care.
- Avoid contact with skin and eyes . Provide appropriate ventilation when handling.
- Storage : Keep sealed in a dry place at room temperature.
未来方向
- Further research could explore the compound’s biological activity, potential applications, and optimization of synthetic methods.
属性
IUPAC Name |
ethyl 5-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-6(2)9-5-7/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDURADJPCIWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503486 | |
| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methyl-1H-pyrrole-3-carboxylate | |
CAS RN |
2199-50-0 | |
| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-methyl-1H-pyrrole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


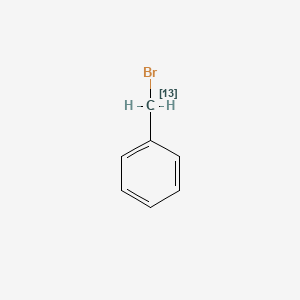
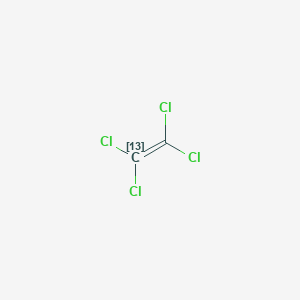
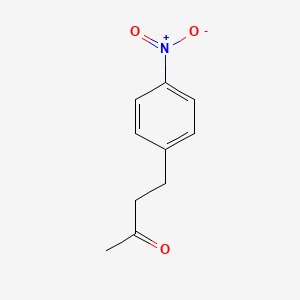
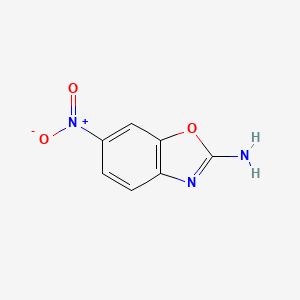
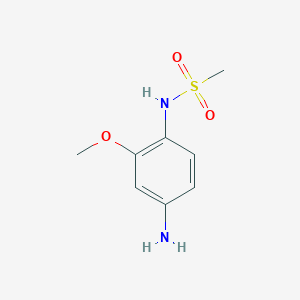
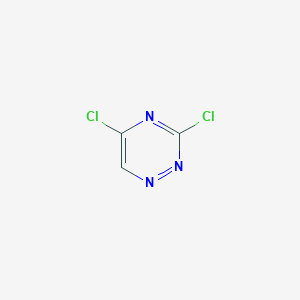
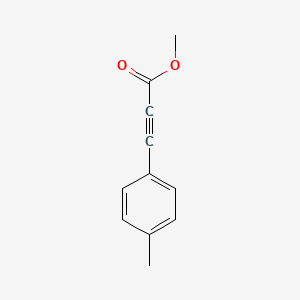
![2-methyl-1H-[1,5]naphthyridin-4-one](/img/structure/B1601096.png)
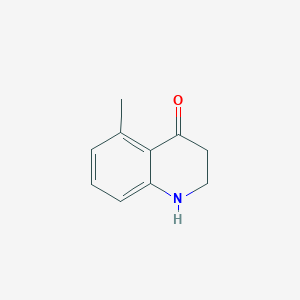
![Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate](/img/structure/B1601099.png)
